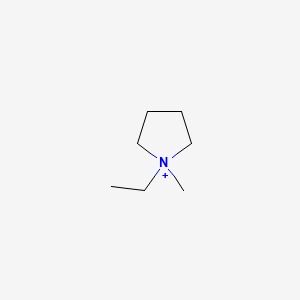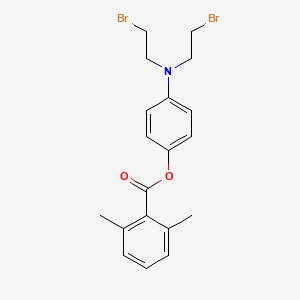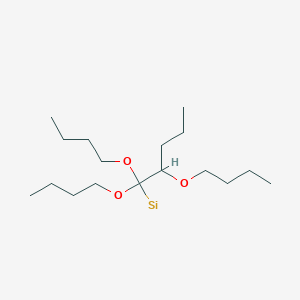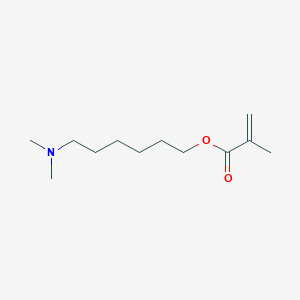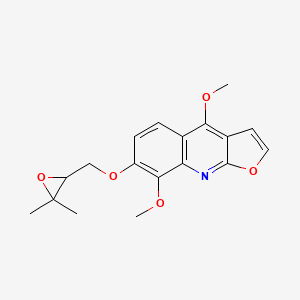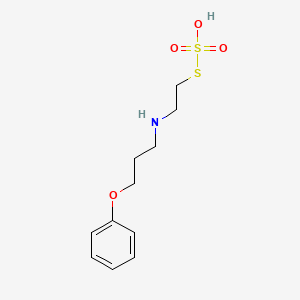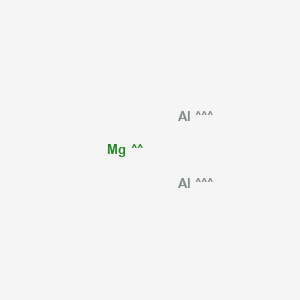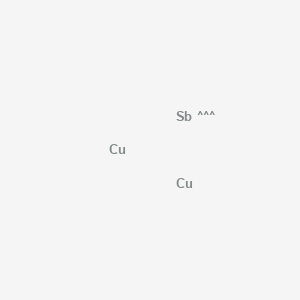
Iron(1+), hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(1+), hydroxy- is an inorganic compound with the chemical formula Fe(OH). It is a derivative of iron, one of the most abundant and essential elements in the Earth’s crust. Iron plays a crucial role in various biological, environmental, and industrial processes. The hydroxy- group attached to the iron ion imparts unique chemical properties to the compound, making it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Iron(1+), hydroxy- can be synthesized through various methods. One common approach involves the reaction of iron(II) salts, such as iron(II) sulfate, with hydroxide ions. The reaction can be represented as follows:
FeSO4+2NaOH→Fe(OH)2+Na2SO4
This reaction typically occurs in an aqueous solution at room temperature. The resulting iron(II) hydroxide is a white solid that can be further processed to obtain iron(1+), hydroxy-.
Industrial Production Methods: In industrial settings, the production of iron(1+), hydroxy- often involves large-scale chemical reactors where iron(II) salts are mixed with alkaline solutions. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize yield and purity. The resulting product is then filtered, washed, and dried to obtain the desired compound.
化学反応の分析
Types of Reactions: Iron(1+), hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation to form iron(III) hydroxide:
4Fe(OH)2+O2+2H2O→4Fe(OH)3
This reaction occurs in the presence of oxygen and water, leading to the formation of iron(III) hydroxide, a brown solid.
Common Reagents and Conditions: Common reagents used in reactions involving iron(1+), hydroxy- include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the reaction pathway and the products formed.
Major Products Formed: The major products formed from reactions involving iron(1+), hydroxy- include iron(III) hydroxide, iron oxides, and various iron complexes. These products have significant applications in different fields, including catalysis, environmental remediation, and material science.
科学的研究の応用
Iron(1+), hydroxy- has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other iron compounds and as a catalyst in various chemical reactions. In biology, iron(1+), hydroxy- is studied for its role in iron metabolism and its potential use in treating iron deficiency anemia. In medicine, it is explored for its antimicrobial properties and its potential use in drug delivery systems. In industry, iron(1+), hydroxy- is used in water treatment processes, corrosion inhibition, and as a pigment in paints and coatings .
作用機序
The mechanism of action of iron(1+), hydroxy- involves its ability to undergo redox reactions, where it can donate or accept electrons. This property makes it an effective catalyst in various chemical reactions. In biological systems, iron(1+), hydroxy- can interact with proteins and enzymes involved in iron metabolism, influencing processes such as oxygen transport and DNA synthesis. The molecular targets and pathways involved in these interactions are subjects of ongoing research .
類似化合物との比較
Iron(1+), hydroxy- can be compared with other iron hydroxides, such as iron(II) hydroxide and iron(III) hydroxide. While all these compounds contain iron and hydroxide ions, their chemical properties and reactivity differ due to the oxidation state of the iron ion. Iron(1+), hydroxy- is unique in its ability to undergo specific redox reactions and form stable complexes with various ligands. Similar compounds include iron(II) hydroxide, iron(III) hydroxide, and iron oxides .
特性
CAS番号 |
15092-05-4 |
|---|---|
分子式 |
FeH2O |
分子量 |
73.86 g/mol |
IUPAC名 |
iron;hydrate |
InChI |
InChI=1S/Fe.H2O/h;1H2 |
InChIキー |
WKPSFPXMYGFAQW-UHFFFAOYSA-N |
正規SMILES |
O.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



